Divergent Antibiotic and Drug Synthesis Pathways: (R)-Enantiomer as Exclusive Intermediate for Carbapenem RS-533 and ABT-719
The (R)-enantiomer of 3-hydroxypyrrolidine serves as an essential intermediate specifically for the preparation of carbapenem antibiotic RS-533 and antibacterial drug ABT-719, a synthetic role not shared by the (S)-enantiomer or racemic mixture [1]. This stereospecificity is absolute—the (S)-enantiomer is instead required for synthesizing darifenacin and barnidipine, demonstrating a complete divergence in downstream pharmaceutical utility based solely on stereochemistry .
| Evidence Dimension | Downstream pharmaceutical synthetic utility (target drug class) |
|---|---|
| Target Compound Data | Essential intermediate for carbapenem antibiotic RS-533 and antibacterial drug ABT-719 |
| Comparator Or Baseline | (S)-enantiomer: Required intermediate for darifenacin (M3 antagonist) and barnidipine (calcium channel blocker) |
| Quantified Difference | Qualitative divergence: (R)-enantiomer → carbapenem/antibacterial agents; (S)-enantiomer → cardiovascular/urological agents; zero overlap in documented drug synthesis pathways |
| Conditions | Comparative review of peer-reviewed and patent literature documenting chiral intermediate requirements for named pharmaceutical compounds |
Why This Matters
Procurement of the incorrect enantiomer leads directly to synthetic failure in these specific drug development programs, as the stereochemical configuration dictates the final compound's structure and pharmacological activity.
- [1] Preparation of (R)- and (S)-N-Protected 3-Hydroxypyrrolidines. Technical document stating (R)-enantiomers are intermediates for carbapenem antibiotic RS-533 and antibacterial drug ABT-719. View Source
